![molecular formula C13H22N2O2 B2546739 Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate CAS No. 2031261-13-7](/img/structure/B2546739.png)
Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention from the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structure
Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate has been studied for its crystal structure, showcasing the orientation of carbamate and amide groups. The molecule displays an electric dipole moment, indicative of its potential in crystallography and materials science. The antiparallel hydrogen bonding of amides and the alignment of dipoles promote columnar stacking, which could be essential for developing novel materials with specific optical or electronic properties (Baillargeon, Lussier, & Dory, 2014).
Isostructural Family Compounds
Further research into this compound derivatives, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, has extended its applications to the field of crystallography. These derivatives belong to an isostructural family of compounds, offering insights into the interactions involving carbonyl groups, which could be leveraged in designing new molecular structures with tailored properties for pharmaceuticals or material science (Baillargeon et al., 2017).
Synthetic Chemistry
The compound also serves as an intermediate in the synthesis of other chemically significant compounds. Its utility in synthetic chemistry is highlighted by its role in creating complex molecules, which could have applications ranging from medicinal chemistry to materials science. For instance, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction demonstrates the compound's versatility as a building block in organic synthesis, potentially leading to the development of new drugs or materials (Yang, Pan, & List, 2009).
Molecular Transformations
Studies on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates shed light on the compound's significance in protecting group strategies. This aspect is crucial for the stepwise construction of complex molecules in pharmaceuticals, highlighting its importance in drug synthesis and development (Sakaitani & Ohfune, 1990).
Crystallographic and Biological Evaluation
The compound's derivatives have been evaluated for their crystallographic structures and biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate's structure was elucidated through X-ray diffraction, and its antibacterial and anthelmintic activities were assessed. This research underscores the compound's potential in the development of new therapeutic agents, providing a foundation for future drug discovery and development efforts (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-(1-prop-2-ynylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAORWFWNYGRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

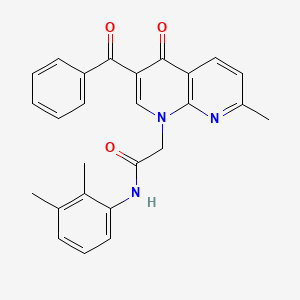
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)
![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)

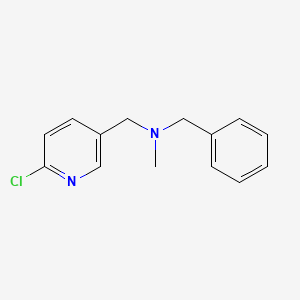

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
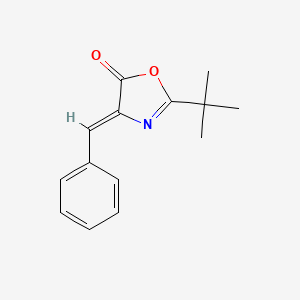
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
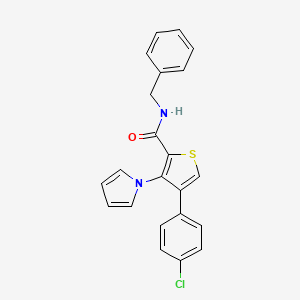
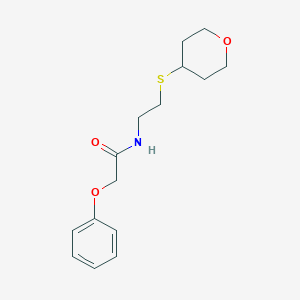
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
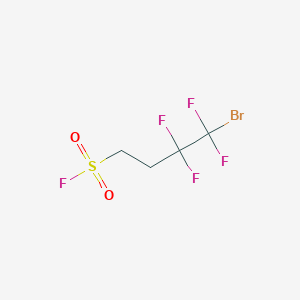
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)